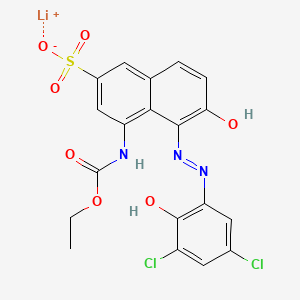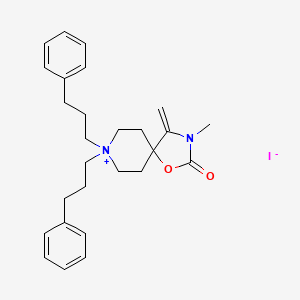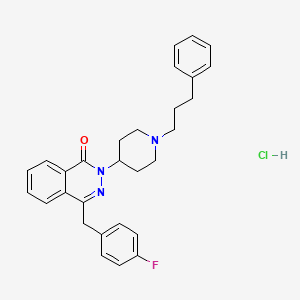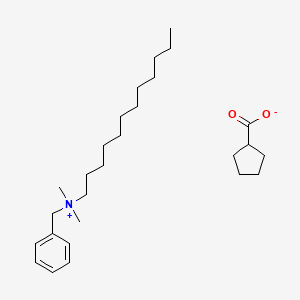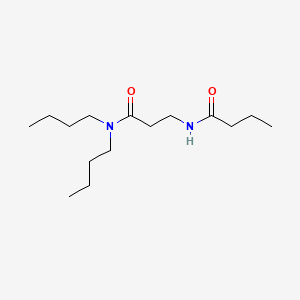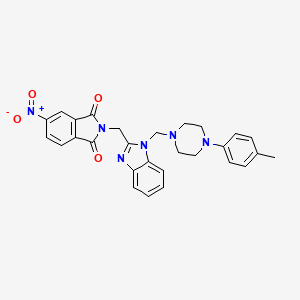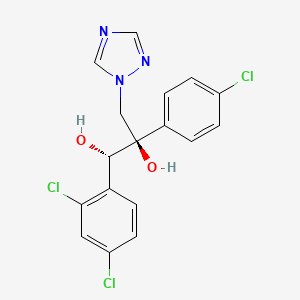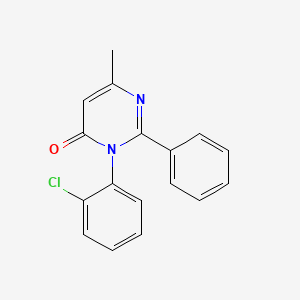
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound with a pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with different alkyl/aryl isothiocyanates followed by methylation with dimethyl sulphate . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods that ensure high yield and purity. The use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in the Biginelli reaction has been reported to be efficient, providing high yields under mild reaction conditions .
化学反应分析
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrimidinone derivatives, which can exhibit enhanced biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exerts its effects involves interaction with various molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound also interacts with neuronal voltage-sensitive sodium and L-type calcium channels, contributing to its anticonvulsant and analgesic effects .
相似化合物的比较
- 3-(2-Chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino derivatives
- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Comparison: Compared to similar compounds, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exhibits unique properties such as higher potency in antimicrobial and antitubercular activities . Its ability to interact with multiple molecular targets also sets it apart from other pyrimidinone derivatives .
属性
CAS 编号 |
89089-62-3 |
|---|---|
分子式 |
C17H13ClN2O |
分子量 |
296.7 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI 键 |
LVASGIYRKHXOAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


